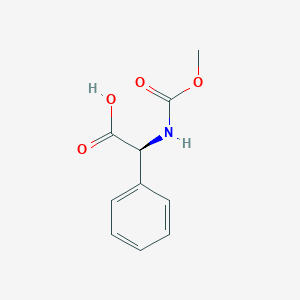

(s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid

Beschreibung

(S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid (CAS: 60725-19-1) is a chiral α-amino acid derivative with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.2 g/mol . The compound features a methoxycarbonyl-protected amino group at the α-position of a phenylacetic acid backbone. Key physicochemical properties such as melting point, boiling point, and solubility remain unreported in available literature, though it is recommended for storage at room temperature in a dry, sealed environment .

This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing enantiomerically pure amides and esters for drug development. For example, it has been used to prepare cannabinoid receptor modulators and anticonvulsant candidates .

Eigenschaften

IUPAC Name |

(2S)-2-(methoxycarbonylamino)-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-15-10(14)11-8(9(12)13)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,14)(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJLQSAREKTKPT-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N[C@@H](C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid can be achieved through several methods. One common approach involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an alpha-aminonitrile, which is subsequently hydrolyzed to yield the desired amino acid . Another method involves the use of photoredox catalysis, where a chiral glyoxylate-derived N-sulfinyl imine reacts with carboxylic acids under visible light to produce the amino acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Strecker synthesis or other catalytic processes that ensure high yield and enantiomeric purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the methoxycarbonyl group to a primary amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Conversion to primary amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

Biology: Serves as a precursor for the synthesis of biologically active compounds.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (s)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid involves its interaction with various molecular targets. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards target molecules, thereby modulating its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations: Methoxycarbonyl vs. tert-Butoxycarbonyl (BOC)

The tert-butoxycarbonyl (BOC)-protected analog, (S)-2-((tert-butoxycarbonyl)amino)-2-phenylacetic acid, shares structural similarity but differs in steric bulk and stability.

- Reactivity : The BOC group is more stable under acidic conditions compared to the methoxycarbonyl group, making it preferable for multi-step syntheses .

- Synthetic Utility: The BOC derivative is a common starting material for anticonvulsant candidates (e.g., compound 14 in ), whereas the methoxycarbonyl variant is utilized in cannabinoid receptor modulators due to its lower steric hindrance .

Table 1: Substituent Comparison

Stereochemical Influence: S vs. R Enantiomers

The R-enantiomer of the methoxycarbonyl derivative (CAS: 50890-96-5) exhibits distinct biological activity due to chiral specificity.

- Pharmacological Impact: In cannabinoid receptor modulators, the S-enantiomer showed superior binding affinity compared to the R-form, underscoring the importance of stereochemistry in drug design .

Functional Group Modifications

Amide vs. Ester Derivatives

- 2-(Methylamino)-2-phenylacetic acid HCl (CAS: 28544-42-5): Replaces the methoxycarbonyl group with a methylamino moiety, increasing basicity. This compound is used in glycine receptor studies .

- 2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid (CAS: 117309-49-6): Incorporates a sulfonamide group, enhancing hydrogen-bonding capacity. Such derivatives are explored for hypertension treatment .

Table 2: Functional Group Impact

| Compound | Functional Group | Key Properties |

|---|---|---|

| (S)-2-(Methoxycarbonyl)amino-2-phenylacetic acid | Methoxycarbonyl | Moderate polarity, chiral center |

| 2-(Methylamino)-2-phenylacetic acid HCl | Methylamino | Basic, water-soluble |

| 2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid | Sulfonamide | High binding affinity |

Biologische Aktivität

(S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid, also known as (S)-2-(methoxycarbonyl)amino-2-phenylacetic acid, is an amino acid derivative with potential biological activities. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its structural features and the biological activities exhibited by its derivatives.

Chemical Structure and Properties

This compound has the molecular formula . It features a phenyl group attached to a carbon atom that is also bonded to a methoxycarbonylamino group. The compound appears as a white to yellow powder with a melting point of approximately 120 °C and a predicted boiling point of 391.3 °C .

1. Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic activities. These effects are believed to arise from the compound's ability to interact with specific biological targets involved in inflammatory pathways, potentially influencing metabolic pathways related to pain and inflammation .

2. Ergogenic Effects

Amino acids and their derivatives, including this compound, have been studied for their ergogenic effects. They are known to influence the secretion of anabolic hormones, provide fuel during exercise, enhance mental performance under stress, and prevent exercise-induced muscle damage . This suggests a potential role for this compound in sports nutrition and performance enhancement.

The mechanism through which this compound exerts its biological effects involves interactions with specific receptors and proteins associated with metabolic pathways. Interaction studies have shown that this compound can bind to proteins involved in these pathways, providing insights into its therapeutic potentials .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various amino acid derivatives, including this compound. The results indicated significant reductions in inflammatory markers in vitro, suggesting that this compound could be developed as a therapeutic agent for inflammatory diseases .

Case Study 2: Ergogenic Supplementation

Another research project focused on the ergogenic effects of this compound on athletic performance. The study found that supplementation led to improved endurance and reduced muscle soreness post-exercise in a controlled group of athletes .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-2-(4-methylphenyl)acetic acid | Similar backbone but lacks methoxycarbonyl group | More hydrophobic due to methyl substitution |

| (S)-2-(Methoxycarbonyl)amino-3-phenyllactic acid | Contains an additional carbon in the chain | Different stereochemistry affecting activity |

| 3-(4-Methoxyphenyl)alanine | Contains a methoxy group on the phenyl ring | Different amino acid structure affecting properties |

This table illustrates how variations in structure can influence biological activity, highlighting the unique characteristics of this compound within this class of compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for (S)-2-((Methoxycarbonyl)amino)-2-phenylacetic acid?

- Methodology : The synthesis typically involves coupling reactions using protected amino acid derivatives. For example, a protocol adapted from Fmoc-protected analogs involves:

- Reagents : Dichloromethane (DCM), diisopropylethylamine (DIPEA), and hydroxylamine hydrochloride.

- Conditions : Reaction at -10°C to 20°C for 10–45 minutes, followed by purification via column chromatography with n-hexane/ethyl acetate gradients .

- Key Considerations : Temperature control is critical to avoid racemization. The use of DIPEA ensures deprotonation of the amino group for efficient coupling.

Q. Which analytical techniques are recommended to confirm enantiomeric purity?

- Methodology :

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers.

- Polarimetry : Measure optical rotation and compare to literature values (e.g., [α]D for similar compounds ranges from -20° to +30°, depending on substituents) .

- NMR Spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereomeric complexes .

Q. How should the compound be stored to maintain stability?

- Best Practices : Store in sealed containers at room temperature, protected from moisture. Avoid prolonged exposure to light, as UV radiation may degrade the methoxycarbonyl group .

II. Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

- Methodology :

- Quantum Chemical Calculations : Use density functional theory (DFT) to map energy profiles of key steps (e.g., amide bond formation or protective group removal).

- Reaction Path Search Tools : Platforms like GRRM or AFIR predict intermediates and transition states, reducing trial-and-error in experimental design .

- Case Study : A study on Fmoc-protected analogs showed that computational screening of solvent effects (e.g., DCM vs. THF) improved coupling yields by 15–20% .

Q. How to resolve contradictions in reported reaction yields?

- Data Analysis Framework :

- Variable Screening : Compare solvents (polar aprotic vs. non-polar), catalysts (e.g., HOBt vs. HOAt), and temperatures across studies. For example, yields in DCM (75–85%) often exceed those in THF (60–70%) due to better solubility of intermediates .

- Statistical Tools : Apply ANOVA to identify significant factors (e.g., temperature > solvent choice) .

Q. What strategies enhance regioselectivity in functionalizing the phenylacetic acid backbone?

- Methodology :

- Directed Ortho-Metalation : Use Lewis acids (e.g., BF₃·OEt₂) to direct electrophilic substitution at specific positions.

- Protective Group Engineering : Introduce temporary blocking groups (e.g., silyl ethers) to isolate reactive sites. Evidence from Fmoc-protected analogs shows >90% regioselectivity when using tert-butyldimethylsilyl (TBS) groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.